REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].[NH:11]1[CH2:17][C:15](=[O:16])[NH:14][C:12]1=[O:13].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>C(O)(=O)C>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[C:17]2[NH:11][C:12](=[O:13])[NH:14][C:15]2=[O:16])=[CH:5][CH:4]=1)#[N:2] |f:2.3|
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C1
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
28.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
the residue is stirred with methanol
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the mixture is poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The methylene chloride phase is concentrated
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C2C(NC(N2)=O)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |